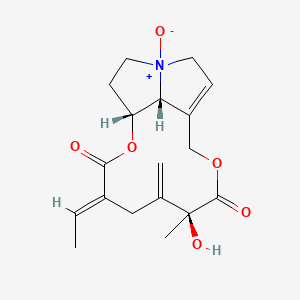
Spartioidine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spartioidine N-oxide is a pyrrolizine alkaloid that is characterized by its complex structure, which includes a hydroxy substituent at position 12, two oxo substituents at positions 11 and 16, and an N-oxido substituent . This compound is found naturally in plants of the genus Jacobaea and Senecio vulgaris .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spartioidine N-oxide can be synthesized through various chemical reactions involving its parent compound, spartioidine. The synthetic route typically involves the oxidation of spartioidine using specific oxidizing agents under controlled conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spartioidine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to its parent amine form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
Spartioidine N-oxide has several scientific research applications:
Chemistry: It is used as a reference compound in chemical studies to understand the behavior of pyrrolizine alkaloids.
Biology: The compound is studied for its role as a metabolite in plants and its potential effects on plant physiology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a prodrug and its cytotoxic properties.
Industry: This compound is used in the development of new drugs and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of spartioidine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group is known to increase the solubility of the compound and can be reduced enzymatically in vivo, leading to the formation of active metabolites. These metabolites can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to spartioidine N-oxide include other pyrrolizine alkaloids such as senecionine N-oxide and retrorsine N-oxide .
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the presence of a hydroxy substituent at position 12 and the unique arrangement of oxo and N-oxido groups. These structural differences can lead to distinct chemical and biological properties .
Properties
Molecular Formula |
C18H23NO6 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1R,4E,7S,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18+,19?/m1/s1 |
InChI Key |
COHUFMBRBUPZPA-UNXXDIMASA-N |
Isomeric SMILES |
C/C=C/1\CC(=C)[C@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















